molecular formula C10H7F3N2O B6221187 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine CAS No. 2758000-49-4

2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine

Cat. No. B6221187
CAS RN: 2758000-49-4
M. Wt: 228.2
InChI Key:
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Description

2-Methoxy-6-(trifluoromethyl)-1,8-naphthyridine, also known as 2M6T, is a heterocyclic aromatic compound which has found a range of applications in the fields of medicinal chemistry, organic synthesis, and biological research. This compound has a unique chemical structure, consisting of a fused five-membered ring and a six-membered ring, both of which contain nitrogen atoms. The presence of the trifluoromethyl group at the 6-position of the naphthyridine ring system gives 2M6T a range of interesting and potentially useful properties.

Mechanism of Action

The exact mechanism of action of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine is not yet fully understood. However, it is known that the trifluoromethyl group at the 6-position of the naphthyridine ring system plays an important role in the biological activity of the compound. It is believed that the trifluoromethyl group interacts with certain enzymes and receptors in the body, resulting in the activation or inhibition of certain biological processes.
Biochemical and Physiological Effects
2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-allergic, and anti-oxidant effects. It has also been found to have an inhibitory effect on the growth of certain types of cancer cells. In addition, 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine has been shown to have an effect on the regulation of blood sugar levels, and it has been found to have an effect on the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also relatively stable and has a low toxicity. In addition, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine in scientific research. One potential direction is the development of new drugs and other pharmaceuticals based on the structure of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine. Another potential direction is the development of new materials such as polymers, nanomaterials, and other nanostructures based on the structure of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine. Additionally, further research into the biochemical and physiological effects of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine could lead to new treatments for a range of diseases and conditions. Finally, further research into the mechanism of action of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine could lead to a better understanding of how this compound interacts with enzymes and receptors in the body.

Synthesis Methods

2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-methoxynaphthalene with trifluoromethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine as the main product, along with some minor by-products. Other methods for the synthesis of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine include the reaction of 2-methoxynaphthalene with trifluoromethanesulfonyl chloride, or the reaction of 2-methoxynaphthalene with trifluoromethyl bromide in the presence of a base.

Scientific Research Applications

2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine has a range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a building block in the synthesis of complex molecules, and as a starting material in the synthesis of biologically active compounds. 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and other materials. In addition, 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine has been used in the synthesis of polymers, nanomaterials, and other nanostructures.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-chloro-6-nitro-1,8-naphthyridine", "sodium methoxide", "trifluoroacetic acid", "methanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-6-nitro-1,8-naphthyridine with sodium borohydride in methanol to obtain 2-amino-6-nitro-1,8-naphthyridine", "Step 2: Methylation of 2-amino-6-nitro-1,8-naphthyridine with sodium methoxide in methanol to obtain 2-methoxy-6-nitro-1,8-naphthyridine", "Step 3: Reduction of 2-methoxy-6-nitro-1,8-naphthyridine with sodium borohydride in acetic acid to obtain 2-methoxy-6-amino-1,8-naphthyridine", "Step 4: Treatment of 2-methoxy-6-amino-1,8-naphthyridine with trifluoroacetic acid in ethyl acetate to obtain 2-methoxy-6-(trifluoromethyl)-1,8-naphthyridine" ] }

CAS RN

2758000-49-4

Molecular Formula

C10H7F3N2O

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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